

Technical Guide: Physicochemical Properties of 3-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzaldehyde

Cat. No.: B101905

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical data for **3-Methyl-4-nitrobenzaldehyde**, a chemical compound relevant in various research and development applications. The focus is on its fundamental properties: the molecular formula and molecular weight.

Core Molecular Data

The fundamental identifiers for **3-Methyl-4-nitrobenzaldehyde** are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

Parameter	Value	Source
Molecular Formula	C ₈ H ₇ NO ₃	[1] [2] [3] [4]
Molecular Weight	165.15 g/mol	[1] [4]
Monoisotopic Mass	165.042593085 Da	[1]
CAS Number	18515-67-8	[1] [4]

Determination Methodology

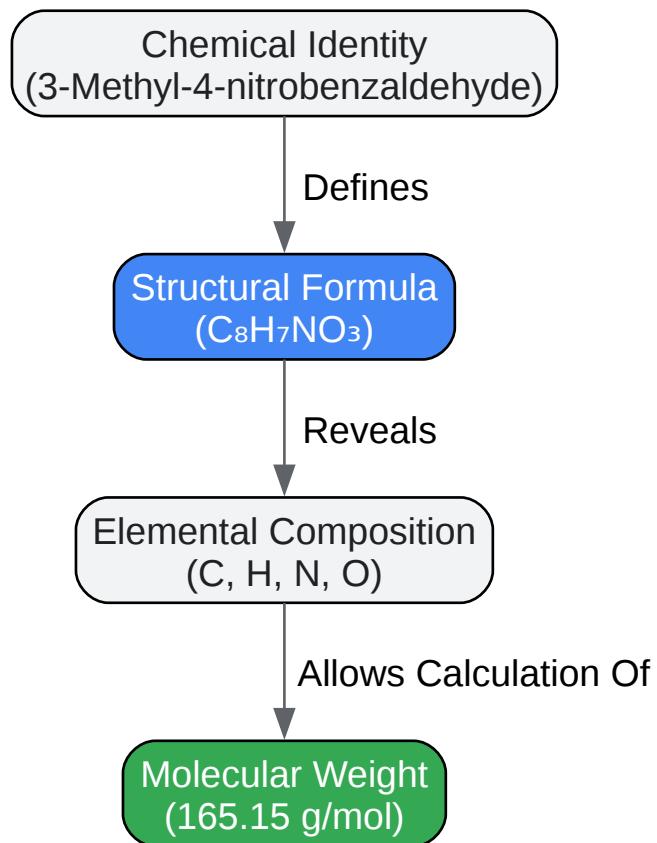
The molecular formula and weight of a compound are determined through a combination of computational methods and analytical techniques.

2.1. Molecular Formula Determination

The molecular formula, $C_8H_7NO_3$, is established by identifying the constituent atoms and their counts. This is typically confirmed using the following methods:

- Elemental Analysis: This experimental technique determines the mass percentages of each element (carbon, hydrogen, nitrogen, oxygen) in a pure sample. The empirical formula is calculated from these percentages, and in conjunction with molecular weight data, the molecular formula is confirmed.
- High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio of a molecule with very high precision (typically to four or more decimal places). The exact measured mass allows for the unambiguous determination of the elemental composition, thus confirming the molecular formula.

2.2. Molecular Weight Calculation


The molecular weight (or more accurately, the molar mass) is calculated based on the molecular formula and the standard atomic weights of the constituent elements.

- Calculation Protocol:
 - Identify the number of atoms of each element from the molecular formula (C=8, H=7, N=1, O=3).
 - Use the standard atomic weight for each element ($C \approx 12.011$ u, $H \approx 1.008$ u, $N \approx 14.007$ u, $O \approx 15.999$ u).
 - The molecular weight is the sum of the atomic weights of all atoms in the molecule:
 - Weight = $(8 * 12.011) + (7 * 1.008) + (1 * 14.007) + (3 * 15.999) = 165.15$ g/mol .

The monoisotopic mass, on the other hand, is calculated using the mass of the most abundant isotope of each element and is the value observed in mass spectrometry.

Logical Workflow for Property Determination

The following diagram illustrates the logical relationship between the compound's identity and the derivation of its core physicochemical properties.

[Click to download full resolution via product page](#)

Caption: Logical flow from chemical identity to molecular weight.

This workflow demonstrates that the unique chemical structure, represented by the molecular formula, is the basis from which fundamental properties like elemental composition and molecular weight are derived. These properties are essential for any quantitative work involving **3-Methyl-4-nitrobenzaldehyde** in a laboratory or industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-4-nitrobenzaldehyde | C8H7NO3 | CID 11194528 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitro-4-methylbenzaldehyde [webbook.nist.gov]
- 3. 3-Nitro-4-methylbenzaldehyde [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Methyl-4-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101905#3-methyl-4-nitrobenzaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com